3-Isoxazol-5-ylpropanoic acid
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Description
3-Isoxazol-5-ylpropanoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C6H7NO3 and a molecular weight of 141.12 .
Synthesis Analysis
The synthesis of isoxazole derivatives, such as 3-Isoxazol-5-ylpropanoic acid, often involves the use of 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The compounds are then isolated and characterized by spectroscopic methods .Molecular Structure Analysis
The molecular structure of 3-Isoxazol-5-ylpropanoic acid consists of a five-membered isoxazole ring attached to a propanoic acid group .Chemical Reactions Analysis
Isoxazole derivatives, including 3-Isoxazol-5-ylpropanoic acid, have been synthesized using various chemical reactions. For instance, one study reported the synthesis of isoxazole derivatives using immobilized Cu (I) in metformin-functionalized β-cyclodextrin as a catalyst .Scientific Research Applications
Neurochemical Studies
- 3-Isoxazol-5-ylpropanoic acid, along with its analogues, has been studied for effects on spinal neurons. Analogues structurally related to muscimol, such as 3-hydroxy-5-(l-aminoethyl)isoxazole and 3-hydroxy-5-(2-aminoethyl)isoxazole, demonstrated GABA-like depressant effectiveness comparable to GABA (Krogsgaard‐Larsen et al., 1975).
Solid Form Screening and Crystal Structure
- Research on compounds related to 3-Isoxazol-5-ylpropanoic acid, like 3-(4-(benzo[d]isoxazole-3-yl)piperazin-1-yl)-2,2-dimethylpropanoic acid (B5), has focused on their polymorphism and crystal structure. B5 showed a particular anhydrate form crystallization with unique hydrogen bonding and crystal structure (Braun et al., 2014).
Synthetic Applications in Organic Chemistry
- 3-Isoxazol-5-ylpropanoic acid derivatives are significant in the synthesis of isoxazole-5(4H)-ones. These derivatives have notable biological properties like antibacterial and anticancer activities. The development of eco-friendly methods for their synthesis, such as the three-component reaction in the presence of sulfanilic acid, has been a key focus of research (Kiyani & Mosallanezhad, 2018).
Medicinal Chemistry and Drug Synthesis
- The compound and its analogues have been used in the synthesis of drugs like Celebrex and SC-560. Studies have explored the solvent-switchable procedures to create selective 3- or 5-CF3-substituted pyrazoles, which are crucial in drug development (Muzalevskiy et al., 2017).
Immune Response Modulation
- Research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a non-cytotoxic isoxazole derivative, revealed its potential in modulating lymphocyte subsets and enhancing humoral immune response, indicating possible applications in treating autoimmune diseases and boosting vaccine efficacy (Drynda et al., 2015).
Agricultural Chemistry
- Isoxaflutole, an analogue of 3-Isoxazol-5-ylpropanoic acid, is a novel herbicide showing promise in controlling a range of weeds in crops like corn and sugarcane. Its mode of action includes rapid conversion to a diketonitrile derivative and subsequent degradation, with the rate of degradation correlating to the degree of susceptibility in plants (Pallett et al., 1998).
properties
IUPAC Name |
3-(1,2-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYBODHSQLOQOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415537 |
Source
|
Record name | 5-Isoxazolepropanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isoxazol-5-ylpropanoic acid | |
CAS RN |
98140-73-9 |
Source
|
Record name | 5-Isoxazolepropanoicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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